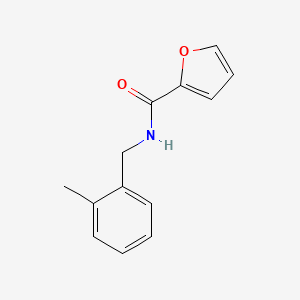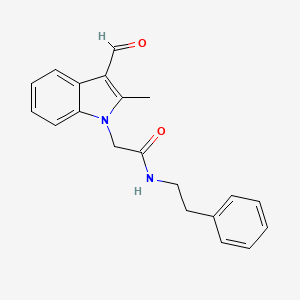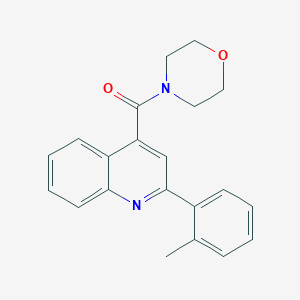
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer, and since then, it has been investigated for its immunomodulatory effects.
作用機序
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide exerts its immunomodulatory effects by selectively inhibiting the activity of JAK3, which is a key component of the signaling pathways that regulate the differentiation and activation of T cells. By blocking JAK3 activity, this compound reduces the production of pro-inflammatory cytokines and inhibits the proliferation of T cells, leading to a decrease in immune cell-mediated inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce the symptoms of autoimmune diseases in animal models and clinical trials. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in the serum and synovial fluid of patients with rheumatoid arthritis. This compound has also been shown to reduce the number of activated T cells in the peripheral blood of patients with multiple sclerosis.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide is its high specificity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, this compound has a short half-life in the body, which may limit its efficacy in some applications. Additionally, the long-term effects of JAK3 inhibition on the immune system are not fully understood, and further research is needed to determine the potential risks and benefits of this approach.
将来の方向性
Future research on N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide may focus on the development of more potent and selective JAK3 inhibitors with longer half-lives and improved pharmacokinetic profiles. Additionally, studies may investigate the potential use of this compound in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research is also needed to elucidate the long-term effects of JAK3 inhibition on the immune system and to determine the optimal dosing regimens for different autoimmune diseases.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the target compound, which can be purified by column chromatography.
科学的研究の応用
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate immune cell activation and differentiation.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-12-8-9-15(21-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-22-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPLURODSGGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)